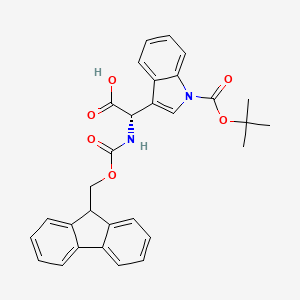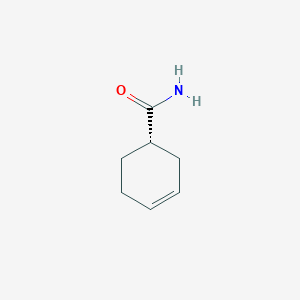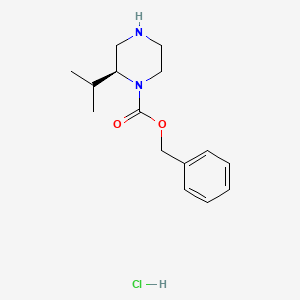
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropyl and benzyl groups. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group. The synthetic route can be summarized as follows:
- Protection of the piperazine nitrogen atoms with Boc.
- Introduction of the isopropyl group via alkylation.
- Removal of the Boc protecting group.
- Introduction of the benzyl group.
- Formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-2-isopropylpiperazine: A similar compound with a Boc protecting group.
tert-Butyl 2-isopropylpiperazine-1-carboxylate: Another related compound with a tert-butyl group.
Uniqueness
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H23ClN2O2 |
|---|---|
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
benzyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m1./s1 |
Clave InChI |
VWOPFCXOCLWCGD-PFEQFJNWSA-N |
SMILES isomérico |
CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



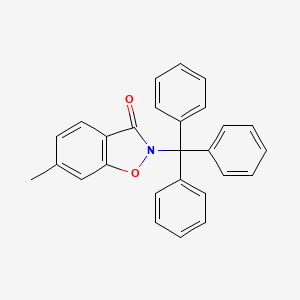
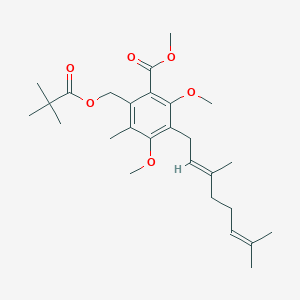
![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
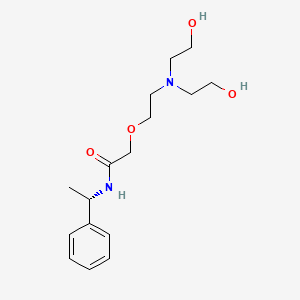


![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
